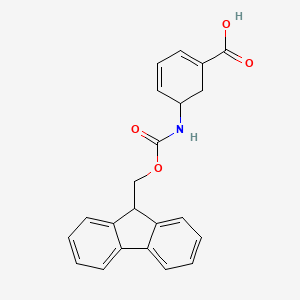

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Overview

Description

“Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C22H19NO4 and a molecular weight of 361.39 .

Molecular Structure Analysis

The molecular structure of “Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is defined by its molecular formula, C22H19NO4 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” are not explicitly mentioned in the search results. The molecular weight is 361.39 and the molecular formula is C22H19NO4 .Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by offering orthogonal protection strategies, facilitating the synthesis of complex peptides and proteins. The introduction of various solid supports, linkages, and side-chain protecting groups, alongside advancements in understanding solvation conditions, has significantly expanded the scope of Fmoc SPPS. These developments enable the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide variety of conditions, presenting unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

Self-Assembly and Functional Materials

Fmoc-modified amino acids and peptides exhibit self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks. This self-organization capability is crucial for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The research in this area seeks to understand and harness the self-assembly of Fmoc-modified biomolecules for creating functional materials (Tao et al., 2016).

Hydrogel Formation

Fmoc-protected aromatic amino acids derived from phenylalanine have been found to be effective low molecular weight hydrogelators. The study of side-chain functionalization, including fluorination, has revealed its significant effect on self-assembly and hydrogelation behavior. These derivatives can spontaneously form fibrils that develop into a hydrogel network, offering insights into the design of amino acid-based hydrogelators for various applications, including those in complex buffered media (Ryan et al., 2011).

Glycopeptide Synthesis

The glycosylation of Fmoc amino acids, possessing unprotected carboxyl groups, showcases the integration of carbohydrate structures with peptides, enhancing the field of glycopeptide synthesis. This method allows for the efficient and selective introduction of sugars into peptides, contributing to the synthesis of neoglycopeptides and expanding the toolkit for glycopeptide and glycoprotein engineering (Elofsson et al., 1991).

properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-11,15,20H,12-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJPYTWWPGMENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid | |

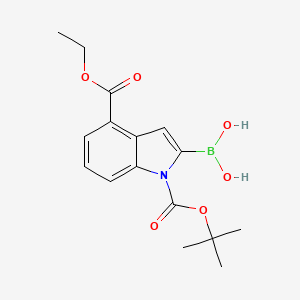

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)

![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)

![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)

![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)